molecular formula C16H13ClF3N3O B13756489 4-Hydrazino-2-phenyl-8-trifluoromethoxyquinoline Hydrochloride CAS No. 1266226-21-4

4-Hydrazino-2-phenyl-8-trifluoromethoxyquinoline Hydrochloride

Cat. No.: B13756489
CAS No.: 1266226-21-4
M. Wt: 355.74 g/mol
InChI Key: DDGATYYHKZFHTE-UHFFFAOYSA-N
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Description

4-Hydrazino-2-phenyl-8-trifluoromethoxyquinoline Hydrochloride is a heterocyclic organic compound with the molecular formula C16H13ClF3N3O . It is known for its unique structure, which includes a hydrazino group, a phenyl ring, and a trifluoromethoxy group attached to a quinoline backbone. This compound is primarily used in experimental and research settings .

Preparation Methods

The synthesis of 4-Hydrazino-2-phenyl-8-trifluoromethoxyquinoline Hydrochloride involves several steps. One common synthetic route includes the reaction of 2-phenyl-8-trifluoromethoxyquinoline with hydrazine hydrate under controlled conditions . The reaction typically requires a solvent such as ethanol and is conducted at elevated temperatures to facilitate the formation of the hydrazino derivative. Industrial production methods may involve similar steps but are optimized for larger-scale production and higher yields .

Chemical Reactions Analysis

4-Hydrazino-2-phenyl-8-trifluoromethoxyquinoline Hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Hydrazino-2-phenyl-8-trifluoromethoxyquinoline Hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Hydrazino-2-phenyl-8-trifluoromethoxyquinoline Hydrochloride involves its interaction with specific molecular targets. The hydrazino group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .

Comparison with Similar Compounds

4-Hydrazino-2-phenyl-8-trifluoromethoxyquinoline Hydrochloride can be compared to other hydrazinoquinoline derivatives, such as:

  • 4-Hydrazino-2-phenylquinoline Hydrochloride
  • 4-Hydrazino-8-trifluoromethoxyquinoline Hydrochloride
  • 2-Phenyl-8-trifluoromethoxyquinoline Hydrochloride

Properties

CAS No.

1266226-21-4

Molecular Formula

C16H13ClF3N3O

Molecular Weight

355.74 g/mol

IUPAC Name

[2-phenyl-8-(trifluoromethoxy)quinolin-4-yl]hydrazine;hydrochloride

InChI

InChI=1S/C16H12F3N3O.ClH/c17-16(18,19)23-14-8-4-7-11-13(22-20)9-12(21-15(11)14)10-5-2-1-3-6-10;/h1-9H,20H2,(H,21,22);1H

InChI Key

DDGATYYHKZFHTE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=CC=C3OC(F)(F)F)C(=C2)NN.Cl

Origin of Product

United States

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